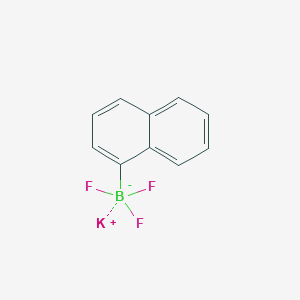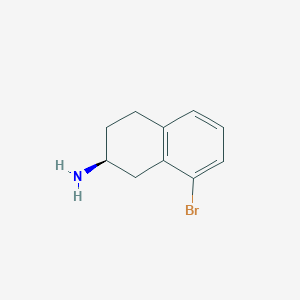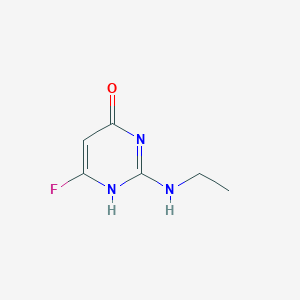![molecular formula C9H10O B067008 Bicyclo[3.1.0]hexan-3-ol, 1-ethynyl-2-methylene-, [1S-(1alpha,3beta,5alpha)]-(9CI) CAS No. 172491-36-0](/img/structure/B67008.png)
Bicyclo[3.1.0]hexan-3-ol, 1-ethynyl-2-methylene-, [1S-(1alpha,3beta,5alpha)]-(9CI)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Bicyclo[3.1.0]hexan-3-ol, 1-ethynyl-2-methylene-, [1S-(1alpha,3beta,5alpha)]-(9CI) is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. This compound is also known as Bornyl enol ether and has been synthesized using various methods.1.0]hexan-3-ol, 1-ethynyl-2-methylene-, [1S-(1alpha,3beta,5alpha)]-(9CI).
Mécanisme D'action
The mechanism of action of Bicyclo[3.1.0]hexan-3-ol, 1-ethynyl-2-methylene-, [1S-(1alpha,3beta,5alpha)]-(9CI) is not fully understood. However, studies have shown that this compound inhibits the activity of cyclooxygenase-2 (COX-2), which is an enzyme responsible for the production of inflammatory mediators. This compound also inhibits the activity of lipoxygenase (LOX), which is an enzyme responsible for the production of leukotrienes. These actions result in the reduction of inflammation and pain.
Biochemical and Physiological Effects:
Bicyclo[3.1.0]hexan-3-ol, 1-ethynyl-2-methylene-, [1S-(1alpha,3beta,5alpha)]-(9CI) has been found to have various biochemical and physiological effects. It has been shown to reduce the production of pro-inflammatory cytokines such as interleukin-1 beta (IL-1β) and tumor necrosis factor-alpha (TNF-α). This compound has also been found to reduce the level of reactive oxygen species (ROS) and increase the level of glutathione (GSH), which is an antioxidant. These effects result in the reduction of oxidative stress and inflammation.
Avantages Et Limitations Des Expériences En Laboratoire
Bicyclo[3.1.0]hexan-3-ol, 1-ethynyl-2-methylene-, [1S-(1alpha,3beta,5alpha)]-(9CI) has several advantages and limitations for lab experiments. One of the advantages is that it is relatively easy to synthesize. This compound is also stable and has a long shelf life. However, one of the limitations is that it is not readily available commercially. This compound also has low solubility in water, which makes it difficult to use in aqueous solutions.
Orientations Futures
There are several future directions for the research of Bicyclo[3.1.0]hexan-3-ol, 1-ethynyl-2-methylene-, [1S-(1alpha,3beta,5alpha)]-(9CI). One of the future directions is to investigate the potential use of this compound in the treatment of neurodegenerative diseases. Another future direction is to study the mechanism of action of this compound in more detail. This will help to identify potential targets for drug development. Additionally, future studies can investigate the potential use of this compound in combination with other drugs for enhanced therapeutic effects.
Conclusion:
Bicyclo[3.1.0]hexan-3-ol, 1-ethynyl-2-methylene-, [1S-(1alpha,3beta,5alpha)]-(9CI) is a chemical compound that has potential therapeutic applications. It has been found to exhibit anti-inflammatory, analgesic, and antioxidant properties. This compound has also been found to have potential anticancer activity and potential use in the treatment of neurodegenerative diseases. While there are advantages and limitations for lab experiments, the future directions for research of this compound are promising. Further research can lead to the development of new drugs for the treatment of various diseases.
Méthodes De Synthèse
Bicyclo[3.1.0]hexan-3-ol, 1-ethynyl-2-methylene-, [1S-(1alpha,3beta,5alpha)]-(9CI) can be synthesized using various methods. One of the most common methods is the reaction of bornyl chloride with sodium ethoxide followed by the addition of acetylene. This method yields a high purity of Bornyl enol ether. Another method involves the reaction of bornyl chloride with sodium ethoxide followed by the addition of propargyl alcohol. This method yields a high yield of Bornyl enol ether.
Applications De Recherche Scientifique
Bicyclo[3.1.0]hexan-3-ol, 1-ethynyl-2-methylene-, [1S-(1alpha,3beta,5alpha)]-(9CI) has been extensively studied for its potential therapeutic applications. It has been found to exhibit anti-inflammatory, analgesic, and antioxidant properties. This compound has also been found to have potential anticancer activity. Studies have shown that Bornyl enol ether inhibits the growth of cancer cells and induces apoptosis. This compound has also been found to have potential use in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease.
Propriétés
Numéro CAS |
172491-36-0 |
|---|---|
Formule moléculaire |
C9H10O |
Poids moléculaire |
134.17 g/mol |
Nom IUPAC |
(1S,3R,5S)-1-ethynyl-2-methylidenebicyclo[3.1.0]hexan-3-ol |
InChI |
InChI=1S/C9H10O/c1-3-9-5-7(9)4-8(10)6(9)2/h1,7-8,10H,2,4-5H2/t7-,8-,9-/m1/s1 |
Clé InChI |
XAPIKTBBLHSLJU-IWSPIJDZSA-N |
SMILES isomérique |
C=C1[C@@H](C[C@H]2[C@@]1(C2)C#C)O |
SMILES |
C=C1C(CC2C1(C2)C#C)O |
SMILES canonique |
C=C1C(CC2C1(C2)C#C)O |
Synonymes |
Bicyclo[3.1.0]hexan-3-ol, 1-ethynyl-2-methylene-, [1S-(1alpha,3beta,5alpha)]- (9CI) |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![1-[(E)-(1H-1,2,4-Triazol-3-ylimino)methyl]-2-naphthol](/img/structure/B66927.png)



![5-Chloro-3-methylbenzo[b]thiophene-2-sulfonamide](/img/structure/B66934.png)




![6-Chloro-2-(chloromethyl)imidazo[1,2-a]pyridine](/img/structure/B66947.png)
![[4-(Methylamino)benzoyl]oxidanium](/img/structure/B66950.png)
![5-[2-(Methylthio)pyrimidin-4-yl]thiophene-2-sulfonyl chloride](/img/structure/B66952.png)
